N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two dimethylpyrazole groups connected by a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps typically include crystallization and recrystallization to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the pyrazole groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic and biological activities. The pathways involved may include enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]para-toluidine
- N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide
- 5-Amino-pyrazoles
Uniqueness
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities set it apart from other similar compounds, making it a subject of interest in medicinal chemistry research .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)12-6-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
KZIRZXSYKXXYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.